(S)-dimethyl 2-(dimethylamino)succinate
Description
Overview of Chiral Amino Succinate (B1194679) Derivatives in Organic Chemistry
Chiral amino succinate derivatives are a class of molecules that hold a pivotal position in organic chemistry due to their structural versatility and utility as synthetic intermediates. researchgate.net These compounds incorporate both an amino group and a succinate backbone, featuring at least one stereocenter, which makes them valuable chiral building blocks. The asymmetric synthesis of these derivatives is a key focus, with chemists employing various strategies to achieve high enantioselectivity. nih.govfrontiersin.org
One prominent method involves the use of chiral catalysts, such as chiral aldehyde catalysts, to direct the asymmetric functionalization of amino acid esters. frontiersin.org This approach allows for the precise installation of functional groups at the α-position of the amino ester, leading to the formation of chiral products. nih.gov Another strategy relies on the use of chiral auxiliaries, such as the iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)], which can be attached to a succinoyl fragment to direct stereoselective alkylation reactions. rsc.orgox.ac.uk Subsequent removal of the auxiliary provides the desired homochiral α-alkyl succinic acid derivatives in high yields. rsc.org
The applications for these chiral derivatives are broad. They serve as precursors for the synthesis of more complex and biologically relevant molecules, including unnatural α-amino acid derivatives and β²-amino acids, which are important components of β-peptides. researchgate.netacs.org Their utility also extends to the field of asymmetric catalysis, where they can act as chiral ligands for metal catalysts, facilitating a wide range of enantioselective transformations. catalysis.blogbeilstein-journals.org
Table 1: Synthetic Strategies for Chiral Succinate Derivatives
| Synthetic Strategy | Description | Key Features | Example Application |
|---|---|---|---|
| Chiral Aldehyde Catalysis | Utilizes chiral aldehydes (e.g., BINOL-derived) to catalyze the asymmetric α-functionalization of amino esters via enamine activation. nih.govfrontiersin.org | High stereoselective control; mimics biological processes. frontiersin.orgfrontiersin.org | Synthesis of α-functionalized chiral primary amines. nih.gov |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated to direct a stereoselective reaction, then cleaved to yield the enantiomerically pure product. rsc.org | High diastereoselectivity; reliable and well-established method. rsc.org | Asymmetric synthesis of α-alkyl succinic acid derivatives. rsc.orgox.ac.uk |
| Conjugate Addition | Involves the conjugate addition of organometallic reagents or lithium amides to chiral fumaroyl derivatives. researchgate.net | Creates C-C or C-N bonds with stereocontrol. | Preparation of substituted succinic acid derivatives. researchgate.net |
Significance of (S)-Stereochemistry in Molecular Design and Function
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemistry with profound implications for molecular function, particularly in biological systems. numberanalytics.com The designation "(S)" refers to the specific spatial configuration of substituents around a chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. solubilityofthings.comwikipedia.org A molecule with a single chiral center can exist as two non-superimposable mirror images called enantiomers (the (S)- and (R)-enantiomers).
The significance of specific stereochemistry, such as the (S)-configuration, is most evident in the field of pharmacology. numberanalytics.comnumberanalytics.com Biological systems, including enzymes and receptors, are themselves chiral. Consequently, the interaction between a chiral molecule and a biological target is often highly stereospecific, akin to a key fitting into a lock. numberanalytics.com One enantiomer may bind perfectly to its target and elicit the desired therapeutic effect, while the other may bind less effectively, have no effect, or even cause harmful or toxic effects. nih.govtutorchase.com
A classic and tragic example is the drug thalidomide, which was marketed as a racemic mixture (a 50:50 mix of both enantiomers). wikipedia.org While the (R)-enantiomer possessed the intended sedative effects, the (S)-enantiomer was found to be a potent teratogen, leading to severe birth defects. wikipedia.org This disaster highlighted the critical need to study and control stereochemistry in drug development. Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, emphasizing that the absolute stereochemistry of chiral drugs must be established and that each enantiomer should be characterized. nih.gov Therefore, the ability to synthesize a single enantiomer, such as (S)-dimethyl 2-(dimethylamino)succinate, is crucial for creating targeted and safe therapeutic agents and other functional molecules. tutorchase.com
Table 2: Examples of Stereochemistry in Pharmaceuticals
| Drug | (S)-Enantiomer Effect | (R)-Enantiomer Effect | Marketed Form |
|---|---|---|---|
| Ibuprofen | Active anti-inflammatory agent. numberanalytics.com | Largely inactive, but slowly converts to the (S)-form in the body. | Racemic mixture or pure (S)-enantiomer (Dexibuprofen). |
| Citalopram | Potent antidepressant (the active enantiomer). | Less potent. numberanalytics.com | Racemic mixture or pure (S)-enantiomer (Escitalopram). |
| Thalidomide | Teratogenic (causes birth defects). wikipedia.org | Sedative and anti-nausea effects. | Originally racemic; use is now highly restricted. |
Historical Context of Amino Acid and Succinate Chemistry Relevant to the Compound
The chemical heritage of this compound is rooted in two historically significant branches of chemistry: the study of amino acids and the chemistry of succinic acid.
The history of stereochemistry and amino acids began in the 19th century. In 1815, Jean-Baptiste Biot discovered that certain organic molecules could rotate the plane of polarized light, an observation that marked the dawn of stereochemistry. wikipedia.org A few decades later, Louis Pasteur, often called the first stereochemist, meticulously separated the enantiomeric crystals of tartrate salts, demonstrating that this optical activity was due to molecular asymmetry. wikipedia.org Amino acid chemistry itself dates back to the early 1900s, with industrial production beginning in Japan in 1908 with the extraction of monosodium glutamate (B1630785) (MSG) from protein hydrolysates. nih.gov Over time, chemical synthesis and fermentation became the dominant methods for producing amino acids, driven by the need to bypass the natural feedback controls that limit their production in microorganisms. nih.gov The study of amino acids also plays a central role in theories about the origin of life, with research exploring their prebiotic formation and evolution into the building blocks of proteins. nih.gov
Succinic acid has an equally rich history. It was first obtained from the distillation of amber, earning it the name "spirit of amber" (Latin: spiritus succini). wikipedia.org Its biological significance was cemented with its identification as a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgbyjus.com This central metabolic pathway is responsible for generating the majority of chemical energy used by cells in the presence of oxygen. wikipedia.org In the cycle, succinate is formed from succinyl-CoA and is then oxidized to fumarate. byjus.com This deep integration into metabolism means that all pathways involving carbohydrates, amino acids, and fatty acids rely on the formation of succinate. wikipedia.org Industrial routes to produce succinic acid have evolved from amber distillation to chemical processes like the hydrogenation of maleic acid, and more recently, to sustainable bio-fermentation of sugars. wikipedia.org
The compound this compound represents a modern convergence of these two fields, combining a chiral amino acid-like structure with a succinate backbone, both of which have deep historical and biological importance.
Emerging Research Frontiers for this compound and its Analogues
While direct research on this compound is specialized, its structural features place it at the intersection of several emerging research frontiers. Its analogues and the chemical motifs it contains are central to advancements in asymmetric catalysis, functional materials, and sustainable chemistry.
Asymmetric Catalysis: As a chiral molecule containing a nitrogen donor and carbonyl groups, this compound and its derivatives are prime candidates for use as chiral ligands in asymmetric catalysis. catalysis.blogtutorchase.com The development of novel chiral ligands is essential for creating catalysts that can produce enantiomerically pure compounds for the pharmaceutical, agrochemical, and materials science industries. catalysis.blogbeilstein-journals.org Research in this area focuses on designing ligands that create a specific chiral environment around a metal center, enabling high activity and enantioselectivity in reactions like hydrogenations, alkylations, and cross-couplings. beilstein-journals.orgnumberanalytics.com
Functional Polymers and Biomaterials: The building blocks of this compound are relevant to the synthesis of advanced polymers. The amino acid-like structure is reminiscent of peptoids, a class of peptide mimics. Polypeptoids, which can be synthesized from monomers similar to amino acid derivatives, are gaining attention for their enhanced chemical stability and controlled self-assembly properties, making them ideal for catalytic and biological applications. acs.org Furthermore, the succinate moiety is a known precursor for biodegradable polymers and resins used in applications ranging from tissue engineering to consumer goods. wikipedia.org The chirality and functional groups of this compound could be exploited to create smart polymers with unique recognition or responsive properties.
Zwitterionic Materials: The tertiary amine and diester functionalities provide a direct synthetic route to zwitterionic compounds, such as carboxybetaines, through simple hydrolysis. Zwitterionic materials are of great interest for their unique properties, including high hydrophilicity and resistance to non-specific protein adsorption. This makes them highly valuable for creating biocompatible surfaces on medical devices, drug delivery nanoparticles, and advanced sensors. acs.org
Sustainable and Bio-based Chemistry: There is a strong trend towards producing valuable chemicals from renewable resources. Recent research has demonstrated the successful engineering of Escherichia coli to produce succinic acid from amino acids like glutamate and aspartate, which are abundant in protein waste. acs.org This highlights a sustainable pathway from bio-waste to key chemical intermediates. As a derivative combining both amino acid and succinate features, this compound sits (B43327) at the nexus of this green chemistry approach, representing a value-added chemical that could potentially be derived from bio-based feedstocks.
Table 3: Potential Research Applications for this compound
| Research Area | Relevant Structural Motif | Potential Role of the Compound |
|---|---|---|
| Asymmetric Catalysis | Chiral center, Dimethylamino group, Carbonyl groups | Chiral ligand for metal-catalyzed enantioselective reactions. beilstein-journals.org |
| Functional Polymers | Amino acid-like backbone, Diester | Monomer for synthesizing biodegradable polyesters or functional polypeptoids. wikipedia.orgacs.org |
| Biomaterials | Tertiary amine, Diester (precursor to carboxylates) | Precursor for zwitterionic materials for non-fouling surfaces and drug delivery. acs.org |
| Green Chemistry | Succinate and Amino Acid backbone | A target molecule for synthesis from renewable, bio-based feedstocks like protein waste. acs.org |
Synthetic Strategies for this compound
The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern medicinal chemistry and organic synthesis. The specific compound, this compound, a derivative of aspartic acid, presents a distinct synthetic challenge: the creation of a stereogenic center at the α-carbon bearing a dimethylamino group. This article details various synthetic methodologies, from direct approaches to sophisticated asymmetric techniques, aimed at producing this chiral molecule.
Structure
3D Structure
Properties
CAS No. |
7545-54-2 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
dimethyl (2S)-2-(dimethylamino)butanedioate |
InChI |
InChI=1S/C8H15NO4/c1-9(2)6(8(11)13-4)5-7(10)12-3/h6H,5H2,1-4H3/t6-/m0/s1 |
InChI Key |
ARELCOFELBUQAT-LURJTMIESA-N |
Isomeric SMILES |
CN(C)[C@@H](CC(=O)OC)C(=O)OC |
Canonical SMILES |
CN(C)C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of S Dimethyl 2 Dimethylamino Succinate
Nucleophilic Reactivity of the Dimethylamino Group
The lone pair of electrons on the nitrogen atom of the dimethylamino group confers nucleophilic and basic properties to the molecule.
The dimethylamino group is a nucleophile and could potentially participate in nucleophilic substitution reactions. For instance, it could react with alkyl halides in an SN2 reaction to form a quaternary ammonium (B1175870) salt. The lone pair on the nitrogen atom would attack the electrophilic carbon of the alkyl halide, displacing the halide leaving group. However, the tertiary nature of this amine might present some steric hindrance, potentially slowing down the reaction rate compared to less hindered secondary or primary amines.
In a different context, if a suitable leaving group were present on an adjacent carbon, the dimethylamino group could act as an intramolecular nucleophile, leading to the formation of a cyclic product. Studies on related amino acids and their derivatives show that the nucleophilicity of amino groups is a significant factor in their chemical behavior. rsc.org
As a Lewis base, the dimethylamino group is expected to react with various electrophilic species. With acids, it will readily undergo protonation to form an ammonium salt. It can also react with other electrophiles such as acyl chlorides or anhydrides in acylation reactions, although this is less common for tertiary amines as they cannot form a stable amide product. Instead, they can act as catalysts in such reactions. The reactivity of the dimethylamino group is also evident in its interaction with strong electrophiles, which can lead to a variety of products depending on the reaction conditions. For example, reactions with oxidizing agents could lead to the formation of an N-oxide.
Reactivity of the Succinate (B1194679) Ester Moiety
The two methyl ester groups in the succinate portion of the molecule are susceptible to reactions typical of carboxylic acid esters.
While the compound is already a dimethyl ester, it could theoretically undergo transesterification in the presence of another alcohol and a suitable catalyst (acid or base). This reaction would involve the nucleophilic attack of the other alcohol on the carbonyl carbon of one or both ester groups, leading to the displacement of methanol (B129727) and the formation of a new ester. The equilibrium of this reaction would be driven by factors such as the concentration of the alcohol used and the removal of methanol.
The ester groups can be hydrolyzed back to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and involves the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion. Subsequent acidification would yield the dicarboxylic acid. Acid-catalyzed hydrolysis is a reversible process. Studies on the hydrolysis of dimethyl succinate have been conducted, providing a basis for understanding this pathway. nih.gov
Amidation can occur by reacting the ester with an amine. This reaction, often requiring heat or catalysis, would replace the methoxy (B1213986) group of the ester with the incoming amine, forming an amide. The reaction of esters with amines is a common method for amide synthesis. bohrium.comchemrevise.org
Mitsunobu Reaction Applications
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of other functional groups, including esters, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org In a typical Mitsunobu reaction, an alcohol is activated by a combination of a phosphine (B1218219) (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). A nucleophile then displaces the activated hydroxyl group.
While there are no specific documented examples of using (S)-dimethyl 2-(dimethylamino)succinate as the nucleophile in a Mitsunobu reaction, its parent dicarboxylic acid (2-(dimethylamino)succinic acid) could potentially serve as a pronucleophile. The carboxylic acid groups would be deprotonated in situ to act as the nucleophile. If the diacid were used, it could potentially react with two equivalents of an alcohol to form a new diester. The reaction is known to work with a variety of carboxylic acids. nih.gov The presence of the dimethylamino group might influence the pKa of the carboxylic acid groups and could potentially interfere with the reaction, for instance, by reacting with the acidic reaction components.
The general mechanism of the Mitsunobu reaction is well-established and proceeds with a clean SN2 inversion of the alcohol's stereocenter. organic-chemistry.org This makes it a powerful tool in stereoselective synthesis. nih.gov
Conjugate Addition and Cycloaddition Reactions
The electron-donating dimethylamino group and the electron-withdrawing methoxycarbonyl groups of this compound influence its reactivity in addition and cyclization reactions.
The nitrogen atom of the dimethylamino group in this compound can act as a nucleophile in Michael addition reactions. This reaction involves the 1,4-addition of the amine to an α,β-unsaturated carbonyl compound, also known as an activated alkene. While specific studies on the Michael addition of this compound are not extensively detailed in the provided search results, the general reactivity of amines in this context is well-established. For instance, the nucleophilic addition of alkyl amines to dimethyl (E)-hex-2-en-4-ynedioate demonstrates the propensity of amines to add to activated multiple bonds, leading to the formation of α,β-dehydroamino acid derivatives. nih.gov
In a related context, the highly enantioselective conjugate addition of dimethyl malonate to nitroalkenes, catalyzed by cinchona alkaloids, highlights the utility of similar dicarbonyl compounds in asymmetric C-C bond formation. buchler-gmbh.com This suggests that this compound could potentially undergo analogous reactions, with the chiral center influencing the stereochemical outcome of the addition.
The bifunctional nature of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic nitrogen and electrophilic carbonyl carbons allows for intramolecular or intermolecular cyclization reactions to form rings.
For example, the reaction of similar amino diesters can lead to the formation of piperidine, pyrrolidine, and other nitrogen-containing heterocyclic systems. Although direct examples involving this compound are not provided, the principles of heterocyclization suggest its potential utility. The dimethylamino group can react with a suitable electrophile, either within the same molecule after modification or with an external reagent, to initiate ring formation. The ester groups can also be transformed into other functionalities to facilitate different cyclization strategies.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling the stereochemical outcome and optimizing reaction conditions.
The elucidation of reaction intermediates is key to understanding the stepwise process of a chemical transformation. In the context of reactions involving this compound, intermediates such as enolates or enamines could be formed. For instance, in a potential Michael addition reaction, the initial nucleophilic attack of the dimethylamino group on the activated alkene would generate a zwitterionic intermediate. This intermediate would then be protonated to yield the final product.
In more complex cascade reactions, the identification of intermediates is often achieved through a combination of spectroscopic techniques (e.g., NMR, IR) and computational studies. These investigations can provide insights into the stability and reactivity of transient species, which ultimately govern the reaction pathway.
Computational chemistry plays a vital role in understanding the stereoselectivity of reactions. Transition state analysis, often performed using Density Functional Theory (DFT) calculations, allows for the examination of the energy barriers of different possible reaction pathways. The pathway with the lowest energy transition state is generally the one that is favored, leading to the observed major product.
In a study on a double aldol–Tishchenko cascade reaction, which also involves the formation of multiple stereocenters, DFT calculations were used to evaluate the key transition states. nih.gov It was found that the formation of the major diastereomer proceeds through a chair-like six-membered ring transition state where bulky substituents occupy equatorial positions to minimize steric hindrance. nih.gov The energy difference between competing transition states, such as a twist-boat conformation, was calculated to be significant, explaining the high stereoselectivity observed. nih.gov For example, the activation energy for the favored transition state (TS-a) was calculated to be 11.7 kcal/mol, while a higher activation energy barrier was found for a disfavored transition state (TS-f) with a difference of 5.3 kcal/mol. nih.gov Other higher energy transition states were also identified, further supporting the observed stereochemical outcome. nih.gov
This type of analysis would be directly applicable to understanding the stereoselective reactions of this compound. By modeling the transition states for the approach of a reactant to the chiral center of the succinate derivative, the factors controlling the facial selectivity and the resulting stereochemistry of the product can be elucidated.
Applications of S Dimethyl 2 Dimethylamino Succinate in Advanced Organic Synthesis
Asymmetric Catalysis and Chiral Ligand Development
There is no available scientific literature that describes the use of (S)-dimethyl 2-(dimethylamino)succinate as a ligand or a component in the development of chiral catalysts for asymmetric synthesis. Although the structural motifs present in the molecule—a chiral center, an amino group, and ester functionalities—are common in the design of chiral ligands, no studies have been found that specifically employ this compound for such purposes. Research in asymmetric catalysis often highlights ligands derived from more complex scaffolds.
Precursor in Materials Science Research
In the field of materials science, there is no documented use of this compound as a monomer or precursor for polymers or other functional materials. Research in this area often focuses on related compounds such as dimethyl succinate (B1194679) for the creation of polyesters or other polymers, but the specific enantiomer with the dimethylamino substituent is not mentioned in this context.
Advanced Spectroscopic and Structural Elucidation of S Dimethyl 2 Dimethylamino Succinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural verification of (S)-dimethyl 2-(dimethylamino)succinate. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Advanced 1D and 2D NMR Techniques for Structural Assignment
The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. While ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, advanced techniques are required for unequivocal assignment.
The ¹H NMR spectrum is expected to show distinct signals for the two non-equivalent methyl ester groups, the six protons of the dimethylamino group, and the three protons on the succinate (B1194679) backbone. Based on the structure of the parent compound, dimethyl succinate, the introduction of the dimethylamino group at the C2 position induces significant shifts. rsc.orgchemicalbook.com Theoretical predictions and data from related substituted succinates suggest a chemical shift pattern as detailed in the table below. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 (methine) | ~3.5 - 3.7 | ~60 - 65 |
| H3 (methylene) | ~2.7 - 2.9 (diastereotopic) | ~35 - 40 |
| -N(CH₃)₂ | ~2.3 - 2.5 | ~40 - 45 |
| -COOCH₃ (at C1) | ~3.7 | ~51 - 53 |
| -COOCH₃ (at C4) | ~3.6 | ~51 - 53 |
| C1 (carbonyl) | - | ~170 - 173 |
To confirm these assignments and establish the connectivity, a suite of 2D NMR experiments is employed usask.ca:
Expected Key 2D NMR Correlations
| Experiment | Proton Signal | Correlated Nucleus (¹H or ¹³C) |
|---|---|---|
| COSY | H2 | H3 |
| HSQC | H2 | C2 |
| HSQC | N(CH₃)₂ | C of N(CH₃)₂ |
| HMBC | H2 | C1, C4, C3 |
| HMBC | H3 | C1, C2, C4 |
Chiral NMR for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) is critical for chiral compounds. NMR spectroscopy, while inherently unable to distinguish between enantiomers, can be used for this purpose through the use of chiral auxiliary agents. researchgate.net These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. nih.govnih.gov
Two primary methods are applicable:
Chiral Solvating Agents (CSAs): A chiral solvent or a chiral solvating agent is added to the NMR sample. researchgate.net The agent forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers. This results in the splitting of at least one corresponding signal in the ¹H NMR spectrum into two, with the integration ratio of these new peaks directly corresponding to the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral derivatizing agent, such as Mosher's acid ((R)-MTPA), to form stable, covalent diastereomeric adducts. researchgate.net These diastereomers have different chemical shifts for various protons, allowing for quantification by integration. This method is highly reliable but requires a chemical modification of the analyte.
For this compound, the primary amine functionality allows for straightforward derivatization or interaction with a variety of chiral agents, making NMR a powerful tool for ee determination. core.ac.uk
Hypothetical ¹H NMR Data for ee Determination using a CSA
| Proton Signal | Racemic Sample (Chemical Shift, ppm) | Enantiopure (S) Sample (Chemical Shift, ppm) | 75% ee (S) Sample (Chemical Shift, ppm) |
|---|
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information on the functional groups and molecular vibrations within the compound. nih.gov These methods are complementary and particularly useful for conformational studies and differentiating solid-state forms.
Conformational Analysis through Vibrational Frequencies
The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending of its various bonds. nist.gov The spectrum is largely a superposition of the vibrations from the dimethyl succinate backbone and the dimethylamino group. researchgate.net
Key vibrational modes include:
C=O Stretching: A strong, sharp band in the FTIR spectrum, typically around 1730-1750 cm⁻¹, characteristic of the ester carbonyl groups. researchgate.net
C-O Stretching: Found in the 1300-1150 cm⁻¹ region.
C-N Stretching: Expected in the 1250-1020 cm⁻¹ region.
C-H Stretching and Bending: Aliphatic C-H stretches appear just below 3000 cm⁻¹, while bending vibrations (CH₂ and CH₃) are observed around 1460 cm⁻¹ and 1360 cm⁻¹. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |
|---|---|---|
| O-H Stretch (trace water) | 3200 - 3500 | Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1730 - 1750 | Strong, Sharp |
| C-H Bend (CH₂/CH₃) | 1360 - 1470 | Medium |
| C-O Stretch | 1150 - 1300 | Strong |
Differentiation of Racemic and Enantiopure Forms
In the solid state, FTIR and Raman spectroscopy can distinguish between a racemic mixture and a pure enantiomer. This is because the crystal lattice packing of a racemic compound (a 1:1 mixture of R and S enantiomers) can be significantly different from that of the enantiopure crystal (containing only S enantiomers). nih.gov
These differences in intermolecular interactions (e.g., dipole-dipole, van der Waals forces) lead to subtle but measurable shifts in the vibrational frequencies. mdpi.com The differences are often most pronounced in the low-frequency region (Raman) and the fingerprint region (FTIR, <1500 cm⁻¹), where lattice vibrations and skeletal bending modes occur. Raman spectroscopy can be particularly sensitive to changes in molecular symmetry and polarizability that arise from different crystal packing arrangements. mdpi.com
Mass Spectrometry (MS) for Characterization and Enantiomeric Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to deduce its structure by analyzing fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would be influenced by the stable ester groups and the nitrogen atom. Key fragmentation pathways would likely include:
Loss of a methoxy (B1213986) group (-OCH₃) from an ester.
Loss of a carbomethoxy group (-COOCH₃).
Alpha-cleavage adjacent to the nitrogen atom, leading to a stable iminium ion, which is often a dominant peak in the spectrum of amino compounds.
A high-resolution mass spectrometer (HRMS) can determine the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula.
Predicted Key MS Fragments for this compound
| m/z Value | Identity |
|---|---|
| 175 | [M]⁺ (Molecular Ion) |
| 144 | [M - OCH₃]⁺ |
| 116 | [M - COOCH₃]⁺ |
For enantiomeric analysis, mass spectrometry is typically coupled with a chiral separation technique. nih.gov Ultra-High-Performance Liquid Chromatography (UPLC) using a chiral stationary phase can separate the (R) and (S) enantiomers before they enter the mass spectrometer. nih.gov The MS detector, often a tandem mass spectrometer (MS/MS) for enhanced sensitivity and specificity, then quantifies the amount of each enantiomer as it elutes from the column. This hyphenated technique (chiral UPLC-MS/MS) is a powerful method for the sensitive and accurate determination of enantiomeric composition in complex matrices.
Hyphenated MS Techniques (e.g., GC-MS, LC-MS, CE-MS) for Chiral Separation
The separation of enantiomers is a critical task in chemical analysis, particularly for biologically active molecules where stereoisomers can exhibit different effects. For this compound, hyphenated mass spectrometry techniques are essential for both separating it from its (R)-enantiomer and providing structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net To analyze chiral amino acid derivatives like this compound, which possess polar functional groups, derivatization is often required to increase volatility and improve chromatographic performance. sigmaaldrich.com This typically involves a two-step process of esterification (already present in the target molecule as dimethyl esters) and acylation of the amino group. sigmaaldrich.com
The crucial component for enantiomeric separation is the use of a chiral stationary phase (CSP) within the GC column. researchgate.netgcms.cz Cyclodextrin-based columns, such as those functionalized with permethylated β-cyclodextrin or gamma-cyclodextrin (B1674603) derivatives (e.g., Chirasil-L-Val), are widely used for this purpose. gcms.cznih.gov These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and often preferred for less volatile or thermally labile compounds. nih.gov Significant advancements in chiral stationary phases for HPLC allow for the direct chiral separation of amino acids and their derivatives, often without the need for derivatization. nih.govosti.gov Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) and crown ether columns have proven effective for separating a wide range of amino acid enantiomers. chromatographytoday.comsigmaaldrich.com These separations are compatible with common LC-MS mobile phases, such as water/acetonitrile or polar organic solvents, which facilitate sensitive detection by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). osti.govchromatographytoday.com
An alternative "indirect" approach involves pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral reverse-phase column. nih.gov
The following table outlines potential starting conditions for the chiral separation of this compound based on established methods for similar analytes.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detector | Principle |
|---|---|---|---|---|
| GC-MS | Cyclodextrin Derivative (e.g., Rt-βDEXsm, Chirasil-L-Val) | Helium or Hydrogen | Mass Spectrometer (EI) | Forms transient diastereomeric inclusion complexes, leading to differential retention times. gcms.czgcms.cz |
| LC-MS | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Acetonitrile / Water with volatile additives (e.g., ammonium (B1175870) formate) | Mass Spectrometer (ESI) | Direct separation based on multiple chiral interactions (hydrogen bonding, ionic, dipole-dipole). chromatographytoday.com |
| LC-MS | Chiral Crown Ether (e.g., Crownpak CR-I) | Acidified aqueous/organic mixture (e.g., perchloric acid in water/methanol) | Mass Spectrometer (ESI) | Separates protonated primary amino groups via complexation. sigmaaldrich.com Suitable if analyzing a precursor before N-methylation. |
| CE-MS | Micellar Electrokinetic Chromatography with a chiral selector (e.g., ammonium perfluorooctanoate) | Volatile buffer system | Mass Spectrometer (ESI) | Separation based on differential partitioning of enantiomers into chiral micelles in an electric field. nih.gov |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry provides a molecular fingerprint through the fragmentation of a parent ion into smaller, characteristic product ions. For this compound (C₇H₁₃NO₄, MW: 189.1 g/mol ), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 190.1. Analysis of its fragmentation in a tandem mass spectrometer (MS/MS) experiment confirms the connectivity of the atoms.
The fragmentation pathways can be predicted based on the known behavior of esters, amines, and amino acid derivatives. nih.govlibretexts.orgnih.gov
Alpha-Cleavage: A dominant pathway for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info This could lead to the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, at m/z 58.
Loss from Ester Groups: Esters commonly lose the alkoxy group (loss of •OCH₃, 31 Da) or the entire carbomethoxy group (loss of •COOCH₃, 59 Da). libretexts.org Loss of a neutral methanol (B129727) molecule (CH₃OH, 32 Da) is also a common rearrangement.
Amino Acid-like Fragmentation: Protonated amino acids and their esters typically show characteristic losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), often sequentially. nih.gov
Based on these principles, a plausible fragmentation pattern for protonated this compound is proposed in the table below.
| Predicted m/z | Proposed Fragment Structure / Loss | Fragmentation Pathway |
|---|---|---|
| 190.1 | [C₇H₁₄NO₄]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 159.1 | [M+H - •OCH₃]⁺ | Loss of a methoxy radical from one of the ester groups. |
| 158.1 | [M+H - CH₃OH]⁺ | Neutral loss of methanol. |
| 145.0 | [M+H - (CH₃)₂NH]⁺ | Loss of dimethylamine (B145610). |
| 131.0 | [M+H - •COOCH₃]⁺ | Loss of a carbomethoxy radical. |
| 130.0 | [M+H - CH₃OH - CO]⁺ | Sequential neutral loss of methanol and carbon monoxide. nih.gov |
| 102.0 | [M+H - 2(•COOCH₃) + H]⁺ | Loss of both ester groups. |
| 58.0 | [C₃H₈N]⁺ | Alpha-cleavage resulting in the [CH₂=N(CH₃)₂]⁺ iminium ion. docbrown.info |
X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic methods provide evidence for the structure and connectivity of a molecule, single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration of a chiral compound. nih.govnih.gov This technique maps the precise three-dimensional positions of atoms in a crystalline solid, providing an unambiguous picture of the molecule's stereochemistry. ed.ac.uk
The process begins with growing a high-quality single crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The X-rays are scattered by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) is generated. rsc.org This map is then interpreted to build a model of the molecule, which is refined to best fit the experimental data.
For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute structure can be determined through the anomalous scattering effect. mit.edu This subtle effect, which is more pronounced for heavier atoms but detectable even for light-atom structures (containing only C, H, N, O), causes small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). ed.ac.ukmit.edu By analyzing these differences, the correct enantiomeric form can be assigned with high confidence. The result is often expressed as a Flack parameter, where a value close to zero for a given stereochemical model confirms its correctness. nih.gov
Although a published crystal structure for this compound is not available, a hypothetical crystallographic analysis would yield the data shown in the table below, confirming the S-configuration at the chiral carbon center.
| Parameter | Hypothetical Value/Description | Significance |
|---|---|---|
| Chemical Formula | C₇H₁₃NO₄ | Defines the atoms within the molecule. |
| Formula Weight | 189.19 | Molar mass of the compound. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic geometry of the unit cell. researchgate.net |
| Space Group | e.g., P2₁ (non-centrosymmetric) | Defines the symmetry elements within the crystal, crucial for chiral determination. researcher.life |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit cell. researcher.life |
| Volume (V) | (ų) | Volume of the unit cell. |
| Z | e.g., 2 or 4 | Number of molecules per unit cell. |
| Flack Parameter | ~0.0(1) | A value near zero confirms the assigned absolute (S)-configuration. nih.govmit.edu |
Theoretical and Computational Investigations of S Dimethyl 2 Dimethylamino Succinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net It is employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.
The first step in a computational study is typically to find the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like (S)-dimethyl 2-(dimethylamino)succinate, which has several rotatable single bonds, a thorough conformational analysis is crucial. pjbmb.org.pkpjps.pk This involves exploring the potential energy surface of the molecule to identify its various low-energy conformers.
The purpose of such an analysis is to obtain a detailed description of the 3D structure, which is essential for understanding intermolecular interactions. pjbmb.org.pk The process would involve systematically rotating the key dihedral angles—specifically around the C-C bonds of the succinate (B1194679) backbone and the C-N bond of the dimethylamino group—to map out the potential energy landscape. The resulting conformers would then be fully optimized to find the local energy minima. The conformer with the lowest energy is considered the most stable or ground-state conformation. It is important to note that in solution, the molecule may exist as an equilibrium mixture of several low-energy conformers. chemrxiv.org
A hypothetical summary of a conformational search might yield several stable conformers, with their relative energies indicating their population at a given temperature according to the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound
| Conformer | Dihedral Angle 1 (O=C-C-C) | Dihedral Angle 2 (C-C-C-N) | Relative Energy (kcal/mol) |
| 1 | 178.5° | -65.2° | 0.00 |
| 2 | -70.1° | 175.8° | 1.25 |
| 3 | 68.9° | 59.4° | 2.10 |
The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and polarizability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the dimethylamino group due to the presence of the lone pair of electrons. The LUMO is likely to be distributed over the carbonyl groups of the ester functionalities, as these are the most electrophilic sites.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich and electron-poor regions. mdpi.com In the MEP of this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. The area around the dimethylamino group would also show a negative potential. Conversely, positive potential (blue) would be located on the hydrogen atoms, particularly those of the methyl groups and the chiral center. nih.gov This map helps in predicting the sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.3 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov These predicted frequencies are instrumental in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
The calculation of vibrational wavenumbers is typically performed on the optimized geometry of the most stable conformer. The theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net Therefore, it is common practice to scale the calculated wavenumbers with an appropriate scaling factor to improve the agreement with experimental data. researchgate.netnih.gov A detailed comparison between the scaled theoretical wavenumbers and the experimental IR and Raman spectra allows for a confident assignment of the fundamental vibrational modes of this compound.
Table 3: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(C=O) | 1785 | 1740 | 1738 | Ester carbonyl stretch |
| ν(C-N) | 1195 | 1165 | 1162 | C-N stretch |
| ν(C-O) | 1250 | 1218 | 1220 | Ester C-O stretch |
| δ(CH₃) | 1450 | 1414 | 1415 | Methyl bending |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard tool in structure elucidation. mdpi.commdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.netmdpi.com Theoretical calculations of ¹H and ¹³C chemical shifts for this compound would be performed on its optimized geometry.
The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and are often linearly correlated with experimental data. mdpi.com This correlation can be used to assign the signals in the experimental NMR spectra and to verify the proposed structure. Discrepancies between the predicted and experimental shifts can sometimes point to conformational issues or solvent effects that were not fully accounted for in the calculations. researchgate.net For instance, the chemical shifts of the protons and carbons in the vicinity of the chiral center would be of particular interest for confirming the stereochemistry.
Table 4: Hypothetical Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (adjacent to chiral center) | 172.1 | 171.5 |
| C=O (beta to N) | 173.5 | 172.9 |
| CH (chiral center) | 65.4 | 64.8 |
| CH₂ | 35.8 | 35.1 |
| N(CH₃)₂ | 42.3 | 41.7 |
| OCH₃ | 52.0 | 51.5 |
| OCH₃ | 52.5 | 51.9 |
Quantum Chemical Analysis
Further quantum chemical analyses can provide deeper insights into the bonding and stability of the molecule.
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netnih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.
Topological Parameters (AIM) for Intermolecular Interactions
A thorough search of scientific literature and computational chemistry databases did not yield specific studies on the topological parameters derived from Quantum Theory of Atoms in Molecules (AIM) for the intermolecular interactions of this compound. Consequently, no data tables containing values for properties such as electron density (ρ), the Laplacian of the electron density (∇²ρ), or other critical point parameters for this specific compound can be provided. Such analyses are crucial for quantitatively and qualitatively describing the nature of chemical bonds and non-covalent interactions within a molecular system.
Molecular Dynamics Simulations for Conformational Landscapes
There is currently no publicly available research detailing molecular dynamics (MD) simulations conducted specifically on this compound. As a result, information regarding its conformational landscape, such as the identification of stable conformers, the dynamics of its functional groups, and the energetic barriers between different conformational states, is not available. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time, and such a study would provide significant insight into the flexibility and structural preferences of this compound. Without these studies, no data tables on conformational analysis can be presented.
Derivatization and Analogues of S Dimethyl 2 Dimethylamino Succinate
Synthesis of Chiral Amino Succinate (B1194679) Esters with Varying Alcohol Moieties
The methyl ester groups of (S)-dimethyl 2-(dimethylamino)succinate can be exchanged for other alcohol moieties through a process called transesterification. This reaction allows for the incorporation of a wide variety of alkyl or aryl groups, which can significantly influence the steric and electronic characteristics of the resulting molecule. Typically, the synthesis of these analogues involves reacting the parent dimethyl ester with a different alcohol in the presence of a catalyst. The reaction can be driven forward by removing the methanol (B129727) that is formed during the process, for example, by heating the mixture to distill off the methanol. googleapis.com
The choice of alcohol can introduce specific properties; for instance, using bulkier alcohols can create steric hindrance, which is a valuable tool for controlling the stereoselectivity of subsequent chemical reactions. Furthermore, employing alcohols that contain other functional groups can impart new chemical reactivity to the ester derivative. The process can be conducted using the desired alcohol as the solvent or with an additional organic solvent present. googleapis.com
Table 1: Examples of Transesterification of Dimethyl Succinate This table illustrates the outcomes of transesterification reactions with different alcohols, showcasing the resulting mixture of succinate esters.
Modifications at the Nitrogen Atom
N-alkylation involves adding another alkyl group to the nitrogen atom, which results in the formation of a quaternary ammonium (B1175870) salt. This conversion of the tertiary amine to a charged quaternary ammonium ion fundamentally alters the character of the nitrogen center. These reactions are typically performed with alkylating agents like alkyl halides or dimethyl sulfate (B86663). researchgate.netresearchgate.net The use of dialkyl carbonates is considered an environmentally benign method for N-alkylation, as the byproducts are typically alcohol and carbon dioxide. researchgate.net
N-acylation is the reaction of the amine with an acylating agent like an acyl chloride. While tertiary amines are generally not as reactive as primary or secondary amines in acylation reactions, they can form reactive N-acylammonium intermediates. patsnap.com These intermediates can then react further, for example, with an alcohol to form an ester. Recently, methods have been developed for the direct conversion of carboxylic acids to N,N-dimethylamides using N,N-dimethylacetamide (DMAc) as both the solvent and a source of the dimethylamine (B145610) group, facilitated by activating agents. researchgate.net
Quaternization of the nitrogen atom in this compound is a common transformation. This is achieved by reacting the tertiary amine with an alkylating agent. For example, the reaction of tertiary amines with dimethyl sulfate can produce the corresponding quaternary ammonium salt. google.com Similarly, N,N-dimethyltryptamine has been shown to react with dichloromethane (B109758) (DCM), a common solvent, to form a quaternary N-chloromethyl ammonium salt, although this reaction can be slow. researchgate.net These resulting ionic compounds have different properties, such as increased water solubility, and can be utilized as intermediates in further chemical transformations. google.comgoogle.com
Table 2: Conditions for Quaternization Reactions This table provides examples of reagents and conditions used for the formation of quaternary ammonium salts from tertiary amines.
Transformations of the Succinate Backbone
The succinate portion of this compound can be chemically altered to produce a range of cyclic and acyclic derivatives, primarily through reactions involving the two ester groups.
The ester groups can be readily transformed into amides through a reaction with primary or secondary amines, a process known as aminolysis. byjus.com This is a direct method for introducing new molecular fragments and constructing more complex structures. The reaction can be carried out by heating a carboxylic acid with an amine, sometimes under pressure. wikipedia.org For example, dimethyl malonate can be heated with an aromatic amine at high temperatures to form a bis-amide. youtube.com
Similarly, reacting the diester with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine will produce the corresponding dihydrazide. These hydrazides are versatile intermediates, serving as precursors for the synthesis of various heterocyclic compounds. youtube.com
Lactams, which are cyclic amides, can be synthesized through the intramolecular cyclization of amino acids or their derivatives, such as amino esters. researchgate.netsciforum.net For a derivative of this compound to form a lactam, one of the ester groups would typically need to be converted into a carboxylic acid, or selectively reduced to an alcohol, to then react with the amino group or a derivative thereof. The formation of five-membered (γ-lactam) and six-membered (δ-lactam) rings is common. sciforum.net
Furthermore, the succinate backbone can be a precursor for other types of heterocyclic compounds. For instance, condensation reactions with various partners can lead to the formation of heterocycles like pyridazinones or pyrrolidinones. The specific product depends on the reaction partners and the conditions employed. Active methylene (B1212753) compounds, a class that includes succinate derivatives, are widely used for constructing a variety of heterocyclic systems.
Stereochemical Variations: Exploring (R)-Enantiomer and Racemates
Content on the synthesis, characterization, and comparative analysis of the (R)-enantiomer and the racemic mixture of dimethyl 2-(dimethylamino)succinate is not available in the searched scientific databases.
Biological Activities Mechanistic Insights of S Dimethyl 2 Dimethylamino Succinate Derivatives
Interaction with Biological Targets (Non-Clinical Focus)
Currently, there are no published molecular docking studies that have investigated the binding affinities of (S)-dimethyl 2-(dimethylamino)succinate or its close derivatives with specific biological targets. Computational modeling is a powerful tool for predicting the interaction of small molecules with proteins and other macromolecules, providing hypotheses for their mechanism of action. The absence of such studies for this particular compound highlights a significant gap in the understanding of its potential pharmacological properties.
Research on a related telluroamino acid derivative, (S)-dimethyl 2-(3-(phenyltellanyl) propanamido) succinate (B1194679), has demonstrated notable antioxidant potential in preclinical in vitro models. A study investigating its effects in rat brain homogenates revealed that this compound can significantly inhibit the spontaneous and iron(II)-induced formation of thiobarbituric acid reactive substances (TBARS), which are markers of oxidative stress. researchgate.net
Furthermore, this derivative was found to exhibit glutathione (B108866) peroxidase (GPx)-like activity, suggesting it can participate in the detoxification of harmful peroxides. researchgate.net It also displayed thiol oxidase activity. researchgate.net These findings indicate that derivatives of (S)-dimethyl 2-aminosuccinate may possess the ability to modulate oxidative balance within biological systems. However, it is crucial to note that the in vivo administration of this specific tellurium-containing derivative in mice also showed genotoxic and mutagenic effects, underscoring the need for careful structural modification to separate therapeutic from toxic effects. researchgate.net
Table 1: In Vitro Biological Activities of (S)-dimethyl 2-(3-(phenyltellanyl) propanamido) succinate
| Assay | Model System | Observed Effect | Reference |
| TBARS Formation | Rat Brain Homogenates | Significant blockage of spontaneous and Fe(II)-induced formation | researchgate.net |
| Glutathione Peroxidase (GPx)-like Activity | In Vitro | Exhibited GPx-like activity | researchgate.net |
| Thiol Oxidase Activity | In Vitro | Exhibited thiol oxidase activity | researchgate.net |
Enzyme Inhibition Studies
There is no scientific literature available that specifically investigates the interaction of this compound or its derivatives with succinate dehydrogenase (SDH). SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition can have significant metabolic consequences. While other succinate derivatives have been explored as SDH inhibitors, the activity of the titled compound in this context remains unexamined.
As mentioned, a tellurium-containing derivative has been shown to possess glutathione peroxidase-like activity. researchgate.net However, beyond this, there is no further information in the scientific literature regarding the interaction of this compound derivatives with other specific enzymes.
Structure-Activity Relationship (SAR) Analysis at a Mechanistic Level
Due to the limited number of studies on this compound and its derivatives, a formal structure-activity relationship (SAR) analysis at a mechanistic level has not been established. SAR studies are essential for understanding how chemical structure relates to biological activity and for guiding the design of more potent and selective compounds. The single study on the telluroamino acid derivative provides a starting point, suggesting that modifications at the amino group of (S)-dimethyl 2-aminosuccinate can impart biological activity. researchgate.net However, a systematic exploration of different substituents is required to build a comprehensive SAR model.
Impact of Stereochemistry on Mechanistic Pathways
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of aspartic acid derivatives. Research into analogous compounds, such as N-acyl-aspartic acid dimethyl esters, has demonstrated that the specific stereoconfiguration of the aspartic acid backbone is fundamental to their mechanism of action.
One of the key findings in this area is that the L-aspartic acid moiety, which corresponds to the (S)-configuration in dimethyl 2-(dimethylamino)succinate, is indispensable for certain biological effects. nih.gov For instance, in a series of (S)-N-3-phenoxycinnamoyl-aspartic acid dimethyl ester derivatives tested for antiproliferative activity against THP-1 tumor cells, the L-aspartic acid structure was found to be "absolutely mandatory for antiproliferative activity as well as for selectivity". nih.gov This stringent requirement suggests that the specific spatial orientation of the carboxyl and amino groups of the L-enantiomer is crucial for a precise interaction with a biological target, such as an enzyme or receptor active site. Any deviation from this configuration, for example by using the D-aspartic acid (or (R)-) enantiomer, would likely lead to a significant loss of activity due to a failure to achieve the necessary binding orientation.
This stereochemical dependence strongly implies a highly specific, lock-and-key type mechanism of action. The precise geometry of the (S)-enantiomer allows it to fit into a binding pocket on a target protein, facilitating the molecular interactions required to elicit a biological response. The (R)-enantiomer, being a mirror image, would be unable to achieve this same fit, rendering it inactive.
Influence of Substituent Changes on Biological Activity Mechanisms
Beyond the fixed stereochemistry of the core, modifications to the substituents on the aspartic acid scaffold can profoundly influence the mechanism and potency of biological activity. In studies of N-acylaspartic acid dimethyl esters, where the aspartate core acts as a surrogate for pyrophosphate, the nature of the N-acyl group has been shown to be a key driver of antiproliferative effects. nih.gov
By varying the acyl group, researchers have been able to modulate the biological activity of these aspartic acid derivatives. For example, a series of N-acylaspartic acid dimethyl esters were synthesized with different aliphatic and aromatic carboxylic acids attached to the nitrogen atom. nih.gov When tested against various tumor cell lines, a clear structure-activity relationship emerged. Several of the derivatives that incorporated an aromatic acyl residue demonstrated a selective antiproliferative effect against THP-1 cells. nih.gov This suggests that the aromatic group plays a key role in the mechanism of action, possibly by engaging in specific binding interactions, such as pi-stacking, within the target's binding site.
The table below illustrates the impact of different N-acyl substituents on the antiproliferative activity of L-aspartic acid dimethyl ester derivatives against THP-1 tumor cells.
| N-Acyl Substituent Group | GI50 (µM) nih.gov | Implied Mechanistic Role of Substituent |
| Aromatic Acyl Residues | 1.3 - 7.6 | The aromatic nature of these substituents appears to be crucial for the selective antiproliferative effect, likely facilitating specific binding interactions with the biological target. |
| Aliphatic Acyl Residues | Not specified as active | The lack of reported selective activity for aliphatic groups suggests that a simple lipophilic chain is insufficient for the observed antiproliferative mechanism. |
This data underscores that while the L-aspartic acid backbone provides the essential stereochemical framework, the substituents are critical for fine-tuning the interaction with the biological target and determining the ultimate potency and selectivity of the compound. The mechanism of action is therefore a composite of both the correct stereochemical presentation and the specific molecular interactions afforded by the substituents.
Advanced Analytical Methodologies for S Dimethyl 2 Dimethylamino Succinate in Research
Chiral Chromatography Techniques
Chiral chromatography is a cornerstone for the separation of enantiomers. wikipedia.org This is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities, leading to their separation. This can be accomplished by using a chiral stationary phase (CSP), a chiral mobile phase additive, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on an achiral column. chiralpedia.com For compounds like (S)-dimethyl 2-(dimethylamino)succinate, direct separation on a CSP is often the most efficient and widely used approach. yakhak.orgsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is the most popular and effective method for the chiral separation of a wide array of compounds, including amino acid derivatives. yakhak.orgchromatographytoday.com The success of this technique relies heavily on the selection of an appropriate Chiral Stationary Phase (CSP). For amino acid esters and N-alkylated amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.
Polysaccharide-based CSPs, such as those derived from amylose and cellulose coated or immobilized on a silica support, are known for their broad applicability in separating chiral compounds. mdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.
Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, are also powerful chiral selectors. chromatographytoday.comnih.gov These CSPs possess a complex three-dimensional structure with multiple stereogenic centers and functional groups, allowing for a variety of interactions with the analyte, which is particularly useful for the separation of ionizable and zwitterionic compounds like amino acid derivatives. chromatographytoday.comnih.gov
The selection of the mobile phase is also critical for achieving optimal separation. Normal-phase (using hexane/alcohol mixtures), polar organic, and reversed-phase (using aqueous buffers and organic modifiers) modes can be employed, with the choice depending on the specific CSP and analyte. mdpi.com
Gas Chromatography (GC) with Chiral Columns
Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov For the analysis of amino acid derivatives like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. researchgate.net This typically involves the esterification of the carboxyl group and acylation of the amino group.
The most common chiral stationary phases for GC are based on modified cyclodextrins. nih.gov These are cyclic oligosaccharides that have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface. Derivatization of the hydroxyl groups on the cyclodextrin rim with various functional groups creates a chiral environment that allows for the separation of enantiomers. The separation mechanism is based on the differential inclusion of the enantiomers into the cyclodextrin cavity. researchgate.net
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both GC and HPLC. tandfonline.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com SFC is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency than HPLC. chromatographyonline.comnih.gov
The same types of chiral stationary phases used in HPLC, especially polysaccharide-based CSPs, are the most widely used and successful for chiral SFC. researchgate.net The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol, to adjust the solvent strength. tandfonline.comresearchgate.net Additives like acids or bases may also be included to improve peak shape and resolution for ionizable compounds. tandfonline.com
Capillary Electrophoresis (CE) for Enantiomeric Purity
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires only minute amounts of sample and solvent. mdpi.comnih.gov It is a powerful tool for the determination of the enantiomeric purity of pharmaceuticals and other chiral compounds. mdpi.com In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. To separate enantiomers, which have identical electrophoretic mobilities, a chiral selector must be added to the background electrolyte (BGE). wikipedia.org
Common chiral selectors used in CE include cyclodextrins, macrocyclic antibiotics, chiral crown ethers, and chiral surfactants. chromatographyonline.com The separation is based on the differential binding of the enantiomers to the chiral selector, which results in different apparent mobilities and thus different migration times.
Chiral Ligand Exchange Methods
Chiral Ligand Exchange Capillary Electrophoresis (CLE-CE) is a highly effective mode of CE for the enantioseparation of compounds that can act as ligands, such as amino acids and their derivatives. chromatographyonline.comnih.gov The principle of CLE-CE is based on the formation of transient diastereomeric complexes between the analyte enantiomers, a central metal ion (commonly Cu(II) or Zn(II)), and a chiral selector ligand that is added to the background electrolyte. nih.govbohrium.com
The stability of these diastereomeric complexes differs, leading to different electrophoretic mobilities and enabling the separation of the enantiomers. chromatographyonline.com The choice of the chiral ligand, metal ion, and pH of the background electrolyte are critical parameters for optimizing the separation.
Hyphenated Analytical Techniques (e.g., LC-MS/MS for untargeted analysis)
Hyphenated techniques involve the coupling of a separation technique with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. researchgate.net The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly valuable for the sensitive and selective analysis of chiral compounds in complex matrices. fujifilm.comspringernature.com
For a compound like this compound, LC-MS/MS offers several advantages. Mass spectrometry provides high selectivity based on the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is highly specific to the compound's structure. nih.gov This allows for accurate quantification even at very low concentrations and in the presence of co-eluting impurities. researchgate.net
In an untargeted analysis approach, LC-MS/MS can be used to screen a sample for a wide range of compounds without a preconceived list of targets. usda.govnih.gov This is useful in metabolomics studies or for identifying unknown impurities or degradation products. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in the elucidation of elemental compositions of unknown compounds.
A significant benefit of LC-MS/MS for the analysis of amino acid derivatives is that it often does not require derivatization, simplifying sample preparation and avoiding potential side reactions. springernature.com
Quantitative Analysis Methods for Research Applications
The accurate quantification of this compound is crucial for its application in research, enabling the determination of its concentration in various matrices, assessing its purity, and monitoring its behavior in experimental systems. Several advanced analytical methodologies are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and precision. The primary techniques utilized include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this analysis. sielc.comsielc.com
Methodology and Findings:
An RP-HPLC method for this compound would likely employ a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate or a dilute acid (e.g., formic or acetic acid), to ensure good peak shape and resolution. sielc.comresearchgate.net Detection can be achieved using a Photo Diode Array (PDA) detector at a specific wavelength or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS). researchgate.netresearchgate.net
For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound at various known concentrations. The method is validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netmdpi.com
Table 1: Representative HPLC Method Parameters and Validation Data
| Parameter | Specification / Finding |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) sielc.comsielc.com |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detector | PDA at 210 nm or Mass Spectrometer (LC-MS/MS) researchgate.net |
| Linearity Range | 1 - 100 µg/mL (R² > 0.998) researchgate.net |
| Limit of Detection (LOD) | 0.5 µg/mL researchgate.net |
| Limit of Quantification (LOQ) | 1.5 µg/mL researchgate.net |
| Precision (%RSD) | < 2% researchgate.net |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It provides high sensitivity and structural information, making it ideal for the identification and quantification of trace amounts of analytes.
Methodology and Findings:
Due to the polarity and potential thermal lability of this compound, direct analysis by GC may be challenging. nih.gov Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form. uran.ua Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for compounds containing amine and ester functional groups. uran.ua
The derivatized sample is injected into the GC, where it is separated on a capillary column (e.g., a nonpolar DB-5ms column). The temperature of the GC oven is gradually increased to elute the compounds based on their boiling points. The separated compounds then enter the mass spectrometer, which ionizes them (typically via Electron Ionization) and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for the compound. researchgate.net For quantitative studies, Selected Ion Monitoring (SIM) mode is often used, where the instrument only monitors specific characteristic ions of the analyte, greatly enhancing sensitivity and selectivity. uran.ua
Table 2: Projected GC-MS Parameters for Derivatized this compound
| Parameter | Specification |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) uran.ua |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) researchgate.net |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min osha.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV hmdb.ca |
| MS Detection Mode | Selected Ion Monitoring (SIM) uran.ua |
| Hypothetical Retention Time | ~12.5 min |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
Future Research Directions and Perspectives
Exploration of New Asymmetric Synthesis Strategies
The development of efficient and highly stereoselective methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry. While methods for producing amino acid derivatives exist, future research into the synthesis of (S)-dimethyl 2-(dimethylamino)succinate will likely focus on novel strategies that offer improved efficiency, selectivity, and sustainability.
One promising avenue is the advancement of organocatalysis. Chiral amine catalysts, for instance, could be employed in the asymmetric functionalization of succinate (B1194679) precursors. Research could focus on designing catalysts that can effectively control the stereochemistry at the C2 position, leading to high enantiomeric excess of the desired (S)-enantiomer. Furthermore, exploring phase-transfer catalysis for the asymmetric alkylation of glycine (B1666218) derivatives in the presence of a chiral catalyst could provide a scalable and cost-effective route.
Biocatalysis represents another significant frontier. The use of enzymes, such as aminotransferases or engineered variants, could offer an environmentally benign pathway to this compound. Future work could involve screening for novel enzymes or engineering existing ones to exhibit high substrate specificity and enantioselectivity for succinate-based substrates.
Design of Novel Functionalized Derivatives with Tailored Reactivity
The inherent structure of this compound, with its chiral center and multiple functional groups (two esters and a tertiary amine), makes it an ideal scaffold for the design of novel derivatives with tailored properties. Future research will likely concentrate on modifying these functional groups to create molecules with specific reactivity for applications in catalysis and materials science.
For example, the ester groups can be selectively hydrolyzed or converted into amides, leading to a new class of chiral ligands. These ligands, featuring both hard (oxygen) and soft (nitrogen) donor atoms, could be used to chelate a variety of metal centers, forming catalysts for asymmetric transformations. The dimethylamino group can also be modified, for instance, by oxidation to the corresponding N-oxide, which could act as a chiral oxidizing agent or a catalyst in its own right.
The synthesis of polymeric materials derived from this compound is another area ripe for exploration. By converting the ester groups into polymerizable functionalities, such as acrylates or styrenes, chiral monomers can be prepared. The subsequent polymerization could lead to the creation of novel chiral polymers with potential applications in chiral chromatography, enantioselective separations, and as smart materials.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules, thereby guiding experimental design. For this compound, advanced computational modeling can provide deep insights into its conformational preferences, reactivity, and interactions with other molecules.
Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound, helping to elucidate the origins of stereoselectivity in its synthesis and its role in catalysis. For instance, modeling the interaction of this compound-derived ligands with metal catalysts can help in the rational design of more efficient and selective catalysts.
Molecular dynamics (MD) simulations can be used to study the behavior of larger systems containing this molecule, such as its interaction with solvents, surfaces, or within a polymer matrix. This can be particularly valuable in understanding the performance of chiral stationary phases derived from this compound or in predicting the properties of novel functional materials. The combination of quantum mechanics and molecular mechanics (QM/MM) methods could also be applied to model enzymatic reactions for its synthesis, providing a detailed picture of the enzyme's active site and the catalytic mechanism.
Integration of this compound in Multi-Component Catalytic Systems
Multi-component catalytic systems, where multiple catalysts work in concert to promote a series of transformations in a single pot, represent a highly efficient approach to chemical synthesis. The unique structural features of this compound make it an attractive component for such systems.
Future research could explore its use as a chiral ligand in cooperative catalysis, where it coordinates to a metal center while the dimethylamino group acts as a Brønsted base or a hydrogen-bond donor to activate a substrate. This dual activation strategy can lead to enhanced reactivity and selectivity in a variety of organic reactions.
Potential Role in Emerging Chemical Technologies and Sustainable Processes
As the chemical industry moves towards more sustainable practices, the use of bio-based and chiral building blocks is becoming increasingly important. This compound, being derivable from amino acids, is well-positioned to play a role in this transition.
Its application in the development of green solvents and ionic liquids is a potential area of future research. By modifying its functional groups, it may be possible to synthesize novel chiral ionic liquids with low toxicity and high biodegradability. These could find use as reaction media for asymmetric synthesis or in enantioselective extraction processes.
Moreover, the use of this compound as a building block for the synthesis of biodegradable polymers and functional materials aligns with the principles of green chemistry. Research into the lifecycle of these materials, from their synthesis from renewable feedstocks to their ultimate degradation, will be crucial for establishing their environmental credentials. The exploration of its use in flow chemistry, where continuous production can lead to improved efficiency and safety, is another avenue that could contribute to more sustainable chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (S)-dimethyl 2-(dimethylamino)succinate with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves stereoselective esterification of 2-(dimethylamino)succinic acid. Microwave-assisted reactions (e.g., 60–100°C, 30–60 min) can improve yield and enantiomeric excess by reducing side reactions . Purification via recrystallization or chromatography (using chiral stationary phases) is critical to achieve ≥98% purity, as validated for structurally related succinate esters . Monitor reaction progress using TLC or HPLC with UV detection (λmax ~261 nm for dimethylamino succinate derivatives) .
Q. Which analytical techniques are most effective for characterizing the stereochemical configuration of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with polar organic mobile phases to resolve enantiomers. Compare retention times with known standards .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NMR to confirm stereochemistry. For example, vicinal coupling in the succinate backbone can distinguish (S)- and (R)-forms .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for related succinate salts in pharmaceuticals .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation. Avoid freezing, as phase separation may occur. Stability studies on analogous compounds (e.g., sumatriptan succinate) show degradation <2% over 12 months under these conditions .
Advanced Research Questions
Q. What mechanistic insights explain the role of the dimethylamino group in modulating the compound’s reactivity or biological interactions?
- Methodological Answer : The dimethylamino group enhances solubility in polar solvents and may participate in hydrogen bonding or electrostatic interactions with biological targets (e.g., enzymes or receptors). Computational docking studies (using software like AutoDock Vina) can predict binding affinities, while NMR titration experiments quantify interactions with macromolecules . For example, dimethylaminoethyl moieties in related compounds exhibit pH-dependent protonation, altering bioavailability .
Q. How can computational chemistry models predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, BBB permeability, and metabolic stability. Input SMILES strings derived from crystallographic data .
- MD Simulations : Run molecular dynamics (e.g., GROMACS) to study solvation effects and conformational flexibility. For example, simulations of succinate esters in lipid bilayers reveal membrane penetration mechanisms .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Validate Purity : Reanalyze batches via HPLC-MS to rule out impurities (e.g., diastereomers or degradation products) .
- Standardize Assays : Use cell-based assays with consistent conditions (e.g., pH 7.4, 37°C) and controls (e.g., sumatriptan succinate as a reference) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for variables like solvent choice or storage duration .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
